Dihydroergotamine is a semisynthetic derivative of ergotamine, an alkaloid derived from the fungus Claviceps purpurea. It is classified as an ergot alkaloid and is primarily used in the treatment of migraines and cluster headaches. The compound is notable for its vasoconstrictive properties, which are beneficial in alleviating headache symptoms. The full IUPAC name of dihydroergotamine is (2R,4R,7R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-6-methyl-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene-4-carboxamide .
Dihydroergotamine is synthesized from ergotamine through a reduction process that modifies the ergoline structure. It belongs to a class of compounds known as ergot alkaloids, which have a long history in medicine for their vasoconstrictive effects and their role in treating various types of headaches .
The primary method for synthesizing dihydroergotamine involves the hydrogenation of the double bond in the ergoline ring of ergotamine at the 9-position. This reduction process converts the unsaturated bond into a saturated one, yielding dihydroergotamine .
The synthesis can be summarized as follows:
This transformation enhances the pharmacological profile of the compound, making it more effective for treating migraines compared to its precursor .
Dihydroergotamine features a complex molecular structure characterized by multiple rings and chiral centers:
The structure includes an ergoline ring system that is crucial for its biological activity.
Dihydroergotamine undergoes various chemical reactions primarily related to its metabolism and interaction with biological targets:
These reactions highlight the compound's pharmacokinetic properties and its mechanism of action in treating migraines.
Dihydroergotamine's mechanism of action involves several pathways:
This dual action helps alleviate migraine symptoms effectively.
Property | Value |
---|---|
Molecular Weight | 583.7 g/mol |
Physical Appearance | Solid |
Melting Point | 219°C |
Water Solubility | 0.229 mg/mL |
Octanol/Water Partition Coefficient | 2 |
Number of Chiral Centers | 7 |
These properties are critical for understanding how dihydroergotamine behaves in different environments and its suitability for therapeutic applications .
Dihydroergotamine has several important clinical applications:
The compound has been integrated into various pharmaceutical formulations, including injectable forms that enhance its bioavailability compared to oral administration due to significant first-pass metabolism when taken orally .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: